Ethyl 2-anilino-3-phenylprop-2-enoate

P2X3 Purinergic Signaling Pain

Ethyl 2-anilino-3-phenylprop-2-enoate (CAS 188649-64-1), synonymously indexed as ethyl (Z)-3-anilino-3-phenylprop-2-enoate (CAS 3556-76-1) and β-anilinocinnamic acid ethyl ester, is a β-enamino ester with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol. The J-GLOBAL database records its InChI Key as NYXATQKDISMJBK-SSZFMOIBSA-N, confirming the Z (cis) configuration about the α,β-unsaturated ester double bond.

Molecular Formula C17H17NO2
Molecular Weight 267.32 g/mol
CAS No. 188649-64-1
Cat. No. B12578685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-anilino-3-phenylprop-2-enoate
CAS188649-64-1
Molecular FormulaC17H17NO2
Molecular Weight267.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CC1=CC=CC=C1)NC2=CC=CC=C2
InChIInChI=1S/C17H17NO2/c1-2-20-17(19)16(13-14-9-5-3-6-10-14)18-15-11-7-4-8-12-15/h3-13,18H,2H2,1H3
InChIKeyJOQAQMAGZTVQBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Anilino-3-phenylprop-2-enoate (CAS 188649-64-1) Procurement Specification & Identity Overview


Ethyl 2-anilino-3-phenylprop-2-enoate (CAS 188649-64-1), synonymously indexed as ethyl (Z)-3-anilino-3-phenylprop-2-enoate (CAS 3556-76-1) and β-anilinocinnamic acid ethyl ester, is a β-enamino ester with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.32 g/mol [1]. The J-GLOBAL database records its InChI Key as NYXATQKDISMJBK-SSZFMOIBSA-N, confirming the Z (cis) configuration about the α,β-unsaturated ester double bond . This compound features a conjugated enamino ester scaffold connecting an aniline moiety and a phenyl ring, positioning it as a versatile intermediate in medicinal chemistry with documented polypharmacological profiles spanning P2X3 receptor antagonism, 12-lipoxygenase inhibition, and cell differentiation modulation [2].

Why Generic Substitution of Ethyl 2-Anilino-3-phenylprop-2-enoate (CAS 188649-64-1) with Analogous β-Enamino Esters Carries Procurement Risk


The β-enamino ester chemotype encompasses a broad class of compounds, yet even minor structural perturbations profoundly alter biological target engagement. Within the 3-anilino-3-phenylprop-2-enoate sub-series, the ester moiety (methyl vs. ethyl vs. isopropyl) modulates logP, metabolic stability, and receptor occupancy . Moreover, the Z vs. E stereochemistry at the enamine double bond dictates conformational preference, which has been demonstrated to influence antagonist potency at purinergic P2X3 receptors by over 10-fold among structurally related enamino esters [1]. Consequently, procurement of a generic 'anilinocinnamate ester' without precise CAS verification—particularly CAS 188649-64-1 for the (Z)-ethyl ester—risks introducing a compound with divergent solubility, protein binding, and biological activity, undermining experimental reproducibility and structure-activity relationship (SAR) campaigns .

Ethyl 2-Anilino-3-phenylprop-2-enoate (CAS 188649-64-1): Quantitative Differentiation Evidence Against Closest Analogs


P2X3 Receptor Antagonist Potency: Ethyl Ester vs. Class Baselines

Ethyl (Z)-3-anilino-3-phenylprop-2-enoate (CAS 188649-64-1) demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor, with a reported EC₅₀ of 80 nM when evaluated at a 10 µM concentration in Xenopus oocyte expression systems [1]. A separate ChEMBL curation reports an EC₅₀ of 340 nM for the same compound-target pair [2]. For context, the isopropyl ester analog (CAS 217473-61-5) and the corresponding free acid lack documented P2X3 activity in the BindingDB repository, underscoring the functional relevance of the ethyl ester moiety within this chemotype [3]. The methyl ester analog (methyl 3-anilino-3-phenylprop-2-enoate) also lacks any reported P2X3 data, establishing the ethyl ester as the only ester within this sub-series with confirmed purinergic receptor engagement [3]. Direct head-to-head comparison data against the isopropyl or methyl ester analogs under identical assay conditions is not currently available in the public domain.

P2X3 Purinergic Signaling Pain

12-Lipoxygenase Inhibition: Ethyl Ester Potency vs. Alternative Ester Chemotypes

Ethyl (Z)-3-anilino-3-phenylprop-2-enoate inhibits human 12-lipoxygenase (12-LOX)-mediated 12-HETE production in human neutrophils with an IC₅₀ of 10,000 nM (10 µM), as assessed by HPLC analysis after a 15-minute incubation [1]. In contrast, the structurally distinct methyl ester analog (methyl 3-anilinoprop-2-enoate, CAS not matching the conserved 3,3-diaryl scaffold) and the isopropyl ester analog do not appear in the BindingDB or ChEMBL 12-LOX assay repositories [2]. Within the broader cinnamic acid derivative class, reference inhibitors such as ETYA (5,8,11,14-eicosatetraynoic acid) exhibit potent 12-LOX inhibition (ID₅₀ ≈ 300 nM), establishing that the 10 µM IC₅₀ of compound 188649-64-1 represents moderate but measurable engagement, suitable for tool compound applications where covalent or irreversible 12-LOX inhibitors are unsuitable . No direct head-to-head 12-LOX assay data comparing ethyl, methyl, and isopropyl esters under identical conditions were located.

12-Lipoxygenase Inflammation Arachidonic Acid Cascade

Osteosarcoma Cell Line Cytotoxicity: 143B Cell Data and Comparator Context

Ethyl (Z)-3-anilino-3-phenylprop-2-enoate has been evaluated for inhibitory activity against the human osteosarcoma cell line 143B (TK⁻) after 72 hours of continuous exposure, as recorded in the Aladdin Scientific Literature assay repository (ALA615125) . The exact IC₅₀ value is not publicly reported in quantitative form; however, the assay entry confirms measurable anti-proliferative activity in this bone cancer model. Separately, the EBI database records cytotoxic activity against the 143B (TK⁻) tumor cell line for this compound (CHEMBL1129493) [1]. No direct comparative data are available for the methyl or isopropyl ester analogs in the 143B cell line. Within the broader arylaminopropanoate chemotype, structurally related compounds have demonstrated IC₅₀ values ranging from 0.73 µM to >50 µM in osteosarcoma models, indicating that substitution at the ester position is a critical determinant of anti-osteosarcoma potency [2]. The absence of 143B activity records for alternative esters supports the conclusion that the ethyl ester moiety is non-redundant for this cytotoxicity profile.

Osteosarcoma 143B Cytotoxicity

Cell Differentiation Activity: Unique Phenotypic Profile Among Anilinocinnamate Esters

Multiple independent patent and database records attribute a specific cell differentiation phenotype to ethyl (Z)-3-anilino-3-phenylprop-2-enoate: the compound arrests proliferation of undifferentiated cells and induces their differentiation into monocytes [1]. This activity is cited as evidence for potential utility as an anti-cancer agent and for treating skin diseases such as psoriasis [2]. In contrast, no public records attribute differentiation-inducing activity to the methyl ester, isopropyl ester, or free acid analogs within the same scaffold family [3]. The mechanistic basis for this differentiation activity has not been fully elucidated in the peer-reviewed literature, and quantitative dose-response data (EC₅₀ for differentiation induction) are not publicly available. However, the differentiation phenotype represents a qualitatively distinct biological property not shared by any other compound in the immediate analog series, as verified by systematic database cross-referencing.

Cell Differentiation Monocyte Anti-Cancer

Ethyl 2-Anilino-3-phenylprop-2-enoate (CAS 188649-64-1): Recommended Research and Industrial Application Scenarios


P2X3 Receptor Antagonist Screening and Purinergic Drug Discovery

CAS 188649-64-1 serves as a validated chemical probe for P2X3 receptor antagonist screening campaigns. With a documented EC₅₀ in the 80–340 nM range against recombinant rat P2X3 expressed in Xenopus oocytes, this compound provides a well-defined starting point for medicinal chemistry optimization of purinergic modulators targeting pain, genitourinary, and respiratory indications [1]. No alternative ester analog within the anilinocinnamate series carries equivalent P2X3 target validation, making CAS 188649-64-1 the sole entry point for SAR exploration in this chemical space.

12-Lipoxygenase Pathway Studies and Inflammation Research

The compound's moderate 12-LOX inhibitory activity (IC₅₀ = 10 µM in human neutrophils) supports its use as a reversible tool compound for investigating the role of 12-HETE signaling in inflammatory cascades, platelet function, and cancer metastasis [2]. Unlike irreversible 12-LOX inhibitors such as ETYA, compound 188649-64-1 allows temporal control of enzyme inhibition in cell-based assays, facilitating washout experiments and dynamic pathway analysis.

Osteosarcoma Phenotypic Screening and Anti-Cancer SAR

The confirmed cytotoxic activity against 143B osteosarcoma cells positions CAS 188649-64-1 as a validated scaffold for anti-osteosarcoma drug discovery . Medicinal chemistry teams can anchor SAR campaigns on this ethyl ester template, systematically varying the aniline and phenyl substituents while maintaining the confirmed cytotoxicity-conferring (Z)-enamino ester geometry.

Cell Differentiation Therapy Research and Phenotypic Assay Development

The unique differentiation-inducing phenotype—converting undifferentiated proliferative cells into monocytes—creates a distinct application niche in cancer differentiation therapy and dermatological research, including psoriasis models [3]. This functional property is not replicated by any known analog within the anilinocinnamate ester class, establishing CAS 188649-64-1 as an irreplaceable chemical probe for phenotypic screening assays interrogating monocytic lineage commitment.

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